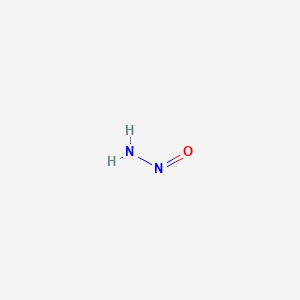![molecular formula C8H16N2O3 B1359972 ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate CAS No. 1142202-27-4](/img/structure/B1359972.png)
ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.221. It is used for proteomics research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate from the web search results.Molecular Structure Analysis
This compound contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 aliphatic oxime, 1 aliphatic secondary amine, and 1 hydroxyl group2.
Chemical Reactions Analysis
I’m sorry, but the web search results did not provide specific information on the chemical reactions involving ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate are not fully detailed in the web search results. However, it is known that this compound has a molecular weight of 188.221.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Amino Acids
Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate is used in the asymmetric synthesis of alpha-amino acids, contributing to advancements in stereochemistry and organic synthesis. It plays a role in the synthesis of complex molecules like morpholine and lactones (Williams et al., 2003).
Pyrrole Synthesis
The compound is integral in the synthesis of pyrroles via ethyl N-(3-oxo-1-alkenyl)glycinates. It is involved in reactions leading to the formation of these compounds, which are then easily converted to pyrroles through base-catalyzed intramolecular Knoevenagel condensation (Hombrecher & Horter, 1990).
Peptide Nucleic Acid Synthesis
Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate is used in the scalable synthesis of key intermediates for peptide nucleic acid synthesis. This involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, leading to the production of peptide nucleic acid monomers (Viirre & Hudson, 2003).
Crystal Structure and DFT Study
Studies have been conducted on the crystal structure and Density Functional Theory (DFT) analysis of derivatives of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate. This involves examining the molecular structure, bond angles, and lengths, providing insights into intermolecular interactions and the stability of various isomers (Zhou et al., 2017).
Interaction with Proton Donors
Research on the interaction of derivatives of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate with proton donors has been conducted using infrared spectrometry. This research provides insights into the basicity and accessibility of the lone pair of electrons in these compounds (Ruysen & Zeegers-Huyskens, 1986).
Safety And Hazards
For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate3.
Zukünftige Richtungen
The future directions and potential applications of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate are not specified in the web search results. However, it is currently used for proteomics research1, which suggests it may have future applications in this field.
Eigenschaften
IUPAC Name |
ethyl 2-[[(1E)-1-hydroxyimino-2-methylpropan-2-yl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4-13-7(11)5-9-8(2,3)6-10-12/h6,9,12H,4-5H2,1-3H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUILDKIVQAROHZ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)(C)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(C)(C)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((1-(hydroxyimino)-2-methylpropan-2-yl)amino)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)




![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)





